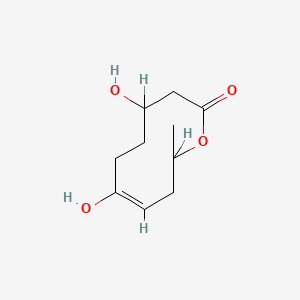
Decarestrictine C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decarestrictine C is a biochemical.
Scientific Research Applications
Biological Activities
Decarestrictine C exhibits a range of biological activities that make it a subject of interest in pharmacological research:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its efficacy against resistant strains highlights its potential as a lead compound for antibiotic development .
- Antitumor Properties : Research indicates that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, making it a candidate for further development in cancer therapy .
- Neuroprotective Effects : Preliminary studies suggest that this compound could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. This effect is attributed to its ability to modulate oxidative stress and inflammation in neuronal cells .
Synthetic Methodologies
The synthesis of this compound has been achieved through various methodologies, reflecting its complex structure:
- Total Synthesis : Several total synthesis routes have been developed, employing strategies such as ring-closing metathesis and Yamaguchi esterification. These methods allow for the efficient construction of the lactone core characteristic of this compound .
- Asymmetric Synthesis : Asymmetric synthesis techniques have been explored to generate enantiomerically pure forms of this compound. This is crucial for evaluating its biological activity since different stereoisomers can exhibit varying levels of efficacy and toxicity .
Case Studies
Several case studies illustrate the practical applications and research findings related to this compound:
- Case Study on Antimicrobial Activity :
- Case Study on Antitumor Activity :
- Case Study on Neuroprotection :
Properties
CAS No. |
140460-53-3 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(4E)-5,8-dihydroxy-2-methyl-2,3,6,7,8,9-hexahydrooxecin-10-one |
InChI |
InChI=1S/C10H16O4/c1-7-2-3-8(11)4-5-9(12)6-10(13)14-7/h3,7,9,11-12H,2,4-6H2,1H3/b8-3+ |
InChI Key |
JDAGFQUEAYHSSR-FPYGCLRLSA-N |
SMILES |
CC1CC=C(CCC(CC(=O)O1)O)O |
Isomeric SMILES |
CC1C/C=C(\CCC(CC(=O)O1)O)/O |
Canonical SMILES |
CC1CC=C(CCC(CC(=O)O1)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decarestrictine C; 2H-Oxcein-2-one, 3,4,7,8,9,10-hexahydro-4,7-dihydroxy-10-methyl-; AC1O5Q8V. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















